molecular formula C17H15NO4 B6493908 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one CAS No. 859860-91-6

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one

Cat. No. B6493908
CAS RN: 859860-91-6
M. Wt: 297.30 g/mol
InChI Key: IWACZFRJCDOCAR-UHFFFAOYSA-N
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Description

The compound “6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their highly valuable biological and pharmaceutical properties . The synthesis methods are carried out in the classical and non-classical conditions particularly under green conditions such as using green solvent, catalyst, and other procedures .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of coumarin, which is a benzopyran-2-one . Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties .


Chemical Reactions Analysis

The chemical reactions of coumarin derivatives are diverse. For instance, phase transfer catalysis reaction of 4-hydroxy-6-methyl-2H-chromen-2-one with alkyl halides afforded C4 oxygen alkylation products of 2H-chromen-2-one derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 192.168, a density of 1.5±0.1 g/cm3, a boiling point of 455.5±45.0 °C at 760 mmHg, and a melting point of 274-276 °C (lit.) . It has a molecular formula of C10H8O4 .

Scientific Research Applications

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of enzymes, as a substrate for metabolic studies, and as a model compound for drug design. Additionally, it is used in the synthesis of other compounds such as chromene derivatives and peptides.

Advantages and Limitations for Lab Experiments

6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it is easy to synthesize and can be used in a variety of laboratory experiments. However, it is not very soluble in water and can be difficult to dissolve in aqueous solutions.

Future Directions

There are a number of potential future directions for 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride research. These include further investigation into its mechanism of action and its potential therapeutic applications. Additionally, further research is needed to determine the precise structure-activity relationship of the compound and its derivatives. Additionally, further research is needed to determine the precise biochemical and physiological effects of the compound and its derivatives. Finally, further research is needed to determine the potential adverse effects of the compound and its derivatives.

Synthesis Methods

The synthesis of 6,7-dihydroxy-4-{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one{[(2-methylphenyl)amino]methyl}-2H-chromen-2-one hydrochloride involves a three-step process. First, the raw materials are reacted with a base such as sodium hydroxide to form an intermediate product. Then, the intermediate product is reacted with an acid such as hydrochloric acid to form the desired chromene. Finally, the chromene is purified by recrystallization.

properties

IUPAC Name

6,7-dihydroxy-4-[(2-methylanilino)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-10-4-2-3-5-13(10)18-9-11-6-17(21)22-16-8-15(20)14(19)7-12(11)16/h2-8,18-20H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWACZFRJCDOCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC(=O)OC3=CC(=C(C=C23)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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